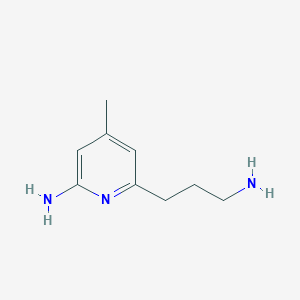

6-amino-4-methyl-2-Pyridinepropanamine

Description

6-Amino-4-methyl-2-Pyridinepropanamine (CAS: 179555-23-8) is a pyridine derivative characterized by a methyl group at position 4, an amino group at position 6, and a propanamine substituent at position 2 of the pyridine ring. Its IUPAC name, 2-amino-6-(2-aminoethyl)-4-methylpyridine, reflects this structure . The compound is commercially available and is identified by synonyms such as KB-285905 and SCHEMBL6279267, with the InChIKey ZKZHBVOLFTWRDX-UHFFFAOYSA-N .

Properties

Molecular Formula |

C9H15N3 |

|---|---|

Molecular Weight |

165.24 g/mol |

IUPAC Name |

6-(3-aminopropyl)-4-methylpyridin-2-amine |

InChI |

InChI=1S/C9H15N3/c1-7-5-8(3-2-4-10)12-9(11)6-7/h5-6H,2-4,10H2,1H3,(H2,11,12) |

InChI Key |

YPQSNRNTDSHDCV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=C1)N)CCCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-4-methyl-2-Pyridinepropanamine can be achieved through several synthetic routes. One common method involves the multicomponent reaction of an aromatic aldehyde, malononitrile, and dimedone in the presence of a catalyst such as amine-functionalized silica magnetic nanoparticles. This reaction is typically carried out at room temperature under solvent-free conditions, resulting in high yields and purity .

Industrial Production Methods

Industrial production of 6-amino-4-methyl-2-Pyridinepropanamine often involves the use of magnetically recoverable catalysts. These catalysts can be easily separated from the reaction medium using an external magnet, making the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

6-amino-4-methyl-2-Pyridinepropanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halides for substitution reactions. The reactions are typically carried out under mild conditions to ensure high selectivity and yield .

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups attached to the pyridine ring.

Scientific Research Applications

6-amino-4-methyl-2-Pyridinepropanamine has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 6-amino-4-methyl-2-Pyridinepropanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural analogs and their distinguishing features:

Key Observations:

Deuterated Analogs: The compound in features deuterium at dimethylamino groups, a modification often employed to enhance metabolic stability or serve as an internal standard in mass spectrometry .

Chlorinated Derivatives : The patent example from incorporates chlorinated pyrimidine and aniline moieties, increasing molecular weight and hydrophobicity (evidenced by shorter HPLC retention times) .

Counterion Effects : The maleate salt form of the deuterated analog in improves solubility and crystallinity, a common strategy in drug formulation .

Physicochemical and Analytical Data

- Stability and Solubility: The presence of amino groups in 6-amino-4-methyl-2-Pyridinepropanamine suggests moderate water solubility, whereas chlorinated or deuterated analogs may exhibit altered solubility profiles.

- Chromatographic Behavior : The patent compound’s HPLC retention time (0.75 minutes under SQD-FA05 conditions) indicates high polarity compared to bulkier analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.